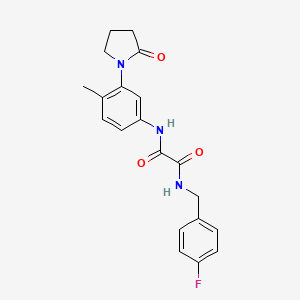

N1-(4-fluorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(4-fluorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, also known as FMP-NP1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and research. This compound is a member of the oxalamide family and has been synthesized using a variety of methods.

Applications De Recherche Scientifique

1. Role in Orexin-1 Receptor Mechanisms

Research has shown that N1-(4-fluorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide and related compounds play a significant role in modulating orexin-1 receptors (OX1R). These receptors are involved in feeding, arousal, stress, and drug abuse. In a study on binge eating in female rats, compounds with structures similar to N1-(4-fluorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide demonstrated selective reduction of binge eating behaviors without affecting standard food pellet intake, suggesting a potential role in treating eating disorders with a compulsive component (Piccoli et al., 2012).

2. Neuroprotective Potential

Studies involving compounds structurally related to N1-(4-fluorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, such as YM-244769, have shown promise in protecting against neuronal cell damage caused by hypoxia/reoxygenation. These compounds act as Na+/Ca2+ exchange inhibitors, with a preference for inhibiting NCX3, a transporter involved in calcium regulation in cells. This suggests potential therapeutic applications in neuroprotection and the treatment of neurological disorders (Iwamoto & Kita, 2006).

3. Implications in Oxidative Enantioselective α-Fluorination

Research involving oxidative enantioselective α-fluorination processes, which is a crucial reaction in organic synthesis, has been facilitated by compounds similar to N1-(4-fluorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide. These studies enhance the understanding of C-F bond formation, a critical aspect in the development of pharmaceuticals and agrochemicals, indicating the importance of such compounds in synthetic chemistry (Li, Wu, & Wang, 2014).

4. Anticancer Research

Compounds structurally related to N1-(4-fluorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide have been investigated for their potential anticancer properties. For example, studies on fluorinated coumarin–pyrimidine hybrids show significant cytotoxicity against human cancer cell lines, demonstrating the potential of these compounds in the development of new anticancer drugs (Hosamani, Reddy, & Devarajegowda, 2015).

5. Potential in Anticonvulsant Therapies

Research has also highlighted the potential use of compounds with structures related to N1-(4-fluorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide in anticonvulsant therapies. These compounds, particularly those with a fluorobenzyl group, have shown efficacy in inhibiting seizures in rodent models, suggesting their potential utility in treating seizure disorders (Kelley et al., 1995).

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3/c1-13-4-9-16(11-17(13)24-10-2-3-18(24)25)23-20(27)19(26)22-12-14-5-7-15(21)8-6-14/h4-9,11H,2-3,10,12H2,1H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSSPNZIXQIOOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-fluorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2952706.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2952707.png)

![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2952709.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2952712.png)

![7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2952717.png)

![Methyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2952718.png)

![2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2952721.png)

![N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2952724.png)